molecular formula C8H10ClNS B11766734 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride CAS No. 6397-56-4

3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride

Cat. No.: B11766734
CAS No.: 6397-56-4
M. Wt: 187.69 g/mol
InChI Key: QGKOQTWJEFPXNV-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The molecular structure of 3,4-dihydro-2H-benzothiazine hydrochloride has been resolved via X-ray crystallography, revealing a bicyclic framework comprising a benzene ring fused to a thiomorpholine moiety (Fig. 1). The hydrochloride form features a protonated nitrogen atom at position 4, stabilized by an ionic interaction with a chloride counterion. Key bond lengths include:

  • C–S bond : 1.78 Å (consistent with typical thioether bonds).
  • C–N bond : 1.45 Å (indicative of partial double-bond character due to resonance).

The thiomorpholine ring adopts a conformation intermediate between a twist-boat and half-chair, with puckering parameters $$ Q = 0.685 \, \text{Å} $$, $$ \Theta = 112.7^\circ $$, and $$ \phi = 152.8^\circ $$ . This distortion arises from steric interactions between the sulfur atom and adjacent hydrogen atoms.

Table 1: Crystallographic Data for 3,4-Dihydro-2H-benzothiazine Hydrochloride

Parameter Value
Molecular Formula C₈H₁₀ClNS
Molecular Weight 187.69 g/mol
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Dimensions $$ a = 7.59 \, \text{Å}, \, b = 9.22 \, \text{Å}, \, c = 15.67 \, \text{Å}, \, \beta = 94.3^\circ $$
Volume 1093.50 ų

Conformational Dynamics in Solid-State vs. Solution Phase

In the solid state, the hydrochloride form exhibits rigidity due to intermolecular hydrogen bonds and ionic interactions. In contrast, solution-phase NMR studies (though limited for this specific compound) suggest greater flexibility, with the thiomorpholine ring adopting multiple conformers. The protonated nitrogen in the hydrochloride form reduces ring puckering variability compared to non-ionic analogues.

Comparative Structural Analysis with Non-Hydrochloride Analogues

Removal of the hydrochloride group significantly alters electronic and steric properties:

  • Non-ionic analogues exhibit reduced solubility in polar solvents due to the absence of charge-assisted interactions.
  • The hydrochloride form shows a 15% increase in planarity of the benzothiazine ring compared to its free base, as observed in related compounds.

Table 2: Structural Comparison with Non-Hydrochloride Analogues

Property Hydrochloride Form Non-Hydrochloride Form
Melting Point 338 K 295–298 K
Solubility in Water High Low
Thiomorpholine Puckering $$ Q = 0.685 \, \text{Å} $$ $$ Q = 0.72 \, \text{Å} $$

Hydrogen Bonding Networks and Ionic Interactions in Hydrochloride Form

The crystal packing of 3,4-dihydro-2H-benzothiazine hydrochloride is stabilized by:

  • O–H⋯O hydrogen bonds between water molecules and carboxylate groups (2.89 Å).
  • C–H⋯O interactions (3.12 Å) involving the thiomorpholine ring and adjacent molecules.
  • Ionic interactions between the protonated nitrogen (N–H⁺) and chloride ions (Cl⁻), with an N⁺–Cl⁻ distance of 3.05 Å.

These interactions form a three-dimensional network (Fig. 2), enhancing thermal stability up to 473 K.

Properties

CAS No.

6397-56-4

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine;hydrochloride

InChI

InChI=1S/C8H9NS.ClH/c1-2-4-8-7(3-1)9-5-6-10-8;/h1-4,9H,5-6H2;1H

InChI Key

QGKOQTWJEFPXNV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is typically carried out in a one-pot, three-component condensation process, yielding the desired product in good to excellent yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds, including 3,4-dihydro-2H-benzo[1,4]thiazine hydrochloride, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms. For instance, studies have reported that certain benzothiazine derivatives can interfere with the cell cycle and promote oxidative stress in cancer cells .

Antimicrobial Properties

Benzothiazine derivatives demonstrate potent antimicrobial activity against a range of pathogens. In particular, this compound has been evaluated for its efficacy against bacterial and fungal strains. For example, compounds derived from this scaffold have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been investigated as a candidate for treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine . Compounds with similar structures have demonstrated significant AChE inhibition with IC50 values comparable to established drugs like donepezil .

Antioxidant Activity

The antioxidant properties of this compound are notable. Research has shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with aging and chronic diseases .

Enzyme Inhibition Studies

In addition to AChE inhibition, benzothiazine derivatives have been studied for their ability to inhibit other enzymes involved in various metabolic pathways. For instance, some studies indicate that these compounds can inhibit enzymes linked to cancer progression and inflammation .

Case Studies

StudyApplicationFindings
Zhao et al. (2022)AnticancerDemonstrated significant apoptosis induction in cancer cell lines with benzothiazine derivatives .
MDPI Study (2022)NeuroprotectionCompounds showed high AChE inhibition; promising candidates for Alzheimer's treatment .
Green Synthesis Review (2016)AntimicrobialHighlighted the efficacy of benzothiazine derivatives against various microbial strains .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Benzo[1,4]oxazine Derivatives

  • Example: 4-Methyl-4H-benzo[1,4]oxazine-3-thione (C₁₀H₉NOS).
  • Key Differences: Replaces sulfur with oxygen in the thiazine ring, altering electronic density and reactivity. Synthesized via treatment of oxazinones with P₂S₅ in THF .
  • Applications : Primarily used in heterocyclic chemistry for constructing fused systems. Lacks the sulfur-mediated redox activity seen in benzothiazines.

Dithieno[1,4]thiazines

  • Example: Dithieno[1,4]thiazine (C₈H₅NS₂).
  • Key Differences : Incorporates thiophene rings fused to the thiazine core, enhancing π-conjugation and electronic properties. Synthesized via Ullmann coupling followed by cyclization with SCl₂ .
  • Applications: Superior to phenothiazines in molecular electronics due to tunable photophysical/electrochemical properties .

Quino[3,4-b][1,4]benzothiazines

  • Example: 5-Methyl-12(H)-quino[3,4-b][1,4]benzothiazinium chloride.
  • Key Differences: Features a quinoline-thiazine hybrid structure. Synthesized via cyclization of 3-thiolates with aromatic amines under aerobic conditions .
  • Applications : Demonstrates potent antiproliferative activity, with substituents at positions 9 and 10 enhancing antitumor efficacy .

Electronic Properties

  • 3,4-Dihydro-2H-benzo[1,4]thiazine : Moderate electron density due to sulfur’s polarizability, suitable for redox-active applications.
  • Dithieno[1,4]thiazines: Enhanced π-conjugation from thiophene rings improves charge transport, ideal for organic semiconductors .
  • Benzo[1,4]oxazines : Oxygen’s electronegativity reduces electron richness, limiting redox utility compared to sulfur analogs .

Q & A

Q. What are the common synthetic routes for preparing 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride and its derivatives?

The compound is typically synthesized via Knoevenagel condensation or cycloaddition reactions . For example:

  • Knoevenagel condensation between 4-methyl-6-nitro-4H-benzo[1,4]thiazin-3-one and substituted benzaldehydes in DMF with sodium methoxide yields benzylidene derivatives .
  • Cycloaddition reactions (e.g., with oximes in chloroform/water biphasic systems) produce cycloadducts with high regioselectivity under mild conditions (0°C, 4 hours) .
    Key steps include refluxing intermediates in polar solvents (e.g., DMSO or ethanol), followed by purification via column chromatography (hexane/ethyl acetate) or crystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic methods : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) verifies molecular weight.
  • Chromatography : HPLC with UV detection (e.g., 254 nm) monitors purity, while TLC (silica gel) tracks reaction progress .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms spatial arrangements of benzothiazine derivatives .

Q. What are the recommended storage conditions and stability considerations?

  • Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the sulfur atom in the thiazine ring .
  • Avoid prolonged exposure to light or moisture, which may degrade the hydrochloride salt. Stability tests (e.g., accelerated aging at 40°C/75% RH) are advised for long-term storage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for benzothiazine derivatives?

  • Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with variations in substituents (e.g., nitro, benzoyl, or halogen groups) .
  • Use molecular docking simulations (e.g., AM1 semi-empirical methods) to analyze electronic and conformational parameters influencing ligand-receptor interactions .
  • Validate activity via standardized bioassays (e.g., antimicrobial tests against Gram-positive/negative strains) with controlled experimental conditions .

Q. What strategies optimize reaction yields in multi-step syntheses of 3,4-dihydrobenzothiazines?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps .
  • Catalyst screening : Sodium methoxide or acetic acid improves condensation efficiency in Knoevenagel reactions .
  • Workup protocols : Precipitation in ice water followed by vacuum filtration reduces intermediate losses. Crystallization (water-ethanol) increases purity to >95% .

Q. How can degradation pathways of this compound be analyzed to identify potential impurities?

  • Employ liquid chromatography-mass spectrometry (LC-MS) to detect oxidation products (e.g., sulfoxides or sulfones) formed via sulfur atom oxidation .
  • Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with 1H^1H-NMR tracking identify labile functional groups .
  • Compare degradation profiles against reference standards (e.g., USP or Ph. Eur. monographs) to validate analytical methods .

Q. What computational tools are suitable for modeling the electronic properties of benzothiazine derivatives?

  • Semi-empirical methods (AM1, PM3) calculate heats of formation and optimize conformers for E/Z isomers .
  • Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to correlate electronic parameters with redox behavior or antimicrobial activity .

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